molecular formula C9H10BrClN2O2S B15245824 5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide

5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide

Katalognummer: B15245824
Molekulargewicht: 325.61 g/mol
InChI-Schlüssel: JLAAMVKIARIWSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H10BrClN2O2S. It is primarily used in research and development, particularly in the pharmaceutical industry. This compound is known for its unique structure, which includes a bromine and chlorine atom attached to a pyridine ring, along with a cyclobutyl group and a sulfonamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide typically involves multiple steps. One common method includes the halogenation of pyridine derivatives, followed by the introduction of the cyclobutyl and sulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for research and development purposes.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to interact with active sites of enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide include:

    5-Bromo-2-chloropyridine: A simpler derivative with similar halogenation but lacking the cyclobutyl and sulfonamide groups.

    5-Bromo-2-chloropyrimidine: Another halogenated pyridine derivative with a different ring structure.

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A compound with similar halogenation but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provide it with distinct chemical properties and potential applications. The presence of both bromine and chlorine atoms, along with the cyclobutyl and sulfonamide groups, makes it a versatile compound for various research and industrial purposes.

Eigenschaften

Molekularformel

C9H10BrClN2O2S

Molekulargewicht

325.61 g/mol

IUPAC-Name

5-bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide

InChI

InChI=1S/C9H10BrClN2O2S/c10-6-4-8(9(11)12-5-6)16(14,15)13-7-2-1-3-7/h4-5,7,13H,1-3H2

InChI-Schlüssel

JLAAMVKIARIWSL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)NS(=O)(=O)C2=C(N=CC(=C2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.